molecular formula C19H28N6O2 B5535202 5-butyl-4-ethyl-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

5-butyl-4-ethyl-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5535202
M. Wt: 372.5 g/mol
InChI Key: VBUMIADBCNXYGZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex structures and potential biological activities. Compounds like 1,2,4-triazines and their derivatives have been extensively studied for their diverse chemical properties and applications in various fields, including pharmaceuticals and agriculture.

Synthesis Analysis

Synthesis of complex triazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, triazine derivatives can be synthesized through reactions involving aminoalkyl groups and ester ethoxycarbonylhydrazones, leading to diverse structural analogs with potential biological activities (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of triazine derivatives can be characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The crystal structure can reveal details about the molecular conformation, intramolecular hydrogen bonding, and molecular packing in crystals (Marjani, 2013).

Chemical Reactions and Properties

Triazine derivatives can undergo various chemical reactions, including ring-opening reactions under the influence of tertiary amines, leading to the formation of new compounds with different functional groups. These reactions can be influenced by factors like the nature of substituents and reaction conditions (Jones & Phipps, 1976).

properties

IUPAC Name

5-butyl-4-ethyl-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-3-5-8-17-21-25(19(27)24(17)4-2)15-18(26)23-13-11-22(12-14-23)16-9-6-7-10-20-16/h6-7,9-10H,3-5,8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUMIADBCNXYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-butyl-4-ethyl-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

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